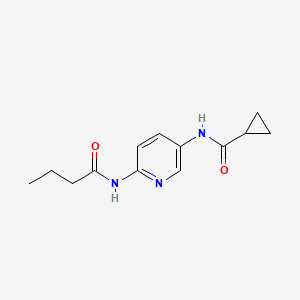
Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropane ring and a pyridine moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyridine derivative, followed by the introduction of the butanoylamino group through an amide coupling reaction. The cyclopropane ring is then formed via a cyclopropanation reaction, often using diazo compounds as reagents. The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions, including solvent choice and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with altered functional groups.
科学的研究の応用
Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent, exploring its efficacy and safety in preclinical and clinical studies.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- can be compared with other similar compounds, such as:
N-[6-(butanoylamino)pyridin-3-yl]cyclopropanecarboxylate: A structurally similar compound with a carboxylate group instead of a carboxamide group.
N-[6-(butanoylamino)pyridin-3-yl]cyclopropanecarboxylic acid: Another related compound with a carboxylic acid group.
N-[6-(butanoylamino)pyridin-3-yl]cyclopropanecarbonitrile: A compound with a nitrile group, offering different reactivity and properties.
The uniqueness of Cyclopropanecarboxamide,N-(6-((1-oxobutyl)amino)-3-pyridinyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
N-[6-(butanoylamino)pyridin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C13H17N3O2/c1-2-3-12(17)16-11-7-6-10(8-14-11)15-13(18)9-4-5-9/h6-9H,2-5H2,1H3,(H,15,18)(H,14,16,17) |
InChIキー |
KUPIVLVWGJMWLV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC=C(C=C1)NC(=O)C2CC2 |
正規SMILES |
CCCC(=O)NC1=NC=C(C=C1)NC(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















